molecular formula C11H21NO2S B12224133 N-[2-methoxy-4-(methylsulfanyl)butyl]cyclobutanecarboxamide

N-[2-methoxy-4-(methylsulfanyl)butyl]cyclobutanecarboxamide

Cat. No.: B12224133
M. Wt: 231.36 g/mol
InChI Key: NXEVAUHHJQWZNS-UHFFFAOYSA-N
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Description

N-[2-methoxy-4-(methylsulfanyl)butyl]cyclobutanecarboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a cyclobutanecarboxamide core and a methoxy-methylsulfanyl substituent, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]cyclobutanecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to use 2-methyl-5-nitrophenol as a starting material, which undergoes a series of reactions including nitration, reduction, and substitution to introduce the methoxy and methylsulfanyl groups . The final step involves the formation of the cyclobutanecarboxamide core through cyclization reactions under specific conditions such as the use of polyphosphoric acid or POCl3 .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfanyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methoxy-4-(methylsulfanyl)butyl]cyclobutanecarboxamide is unique due to its cyclobutanecarboxamide core, which is not present in the similar compounds listed above. This structural difference may contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C11H21NO2S

Molecular Weight

231.36 g/mol

IUPAC Name

N-(2-methoxy-4-methylsulfanylbutyl)cyclobutanecarboxamide

InChI

InChI=1S/C11H21NO2S/c1-14-10(6-7-15-2)8-12-11(13)9-4-3-5-9/h9-10H,3-8H2,1-2H3,(H,12,13)

InChI Key

NXEVAUHHJQWZNS-UHFFFAOYSA-N

Canonical SMILES

COC(CCSC)CNC(=O)C1CCC1

Origin of Product

United States

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